4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
Description
Historical Context and Development
The development of this compound emerged from the broader historical context of thiazole chemistry and heterocyclic compound research. Thiazole derivatives have been recognized as significant heterocycles in drug design since the early development of heterocyclic chemistry, with thiazoles serving as five-membered heterocycles containing sulfur and nitrogen atoms that are frequently employed as building blocks in pharmaceutical development. The specific compound this compound has been synthesized through various methodological approaches, including condensation reactions involving 2-aminothiazole and phenacyl bromide derivatives, representing an advancement in the systematic exploration of thiazole-pyrrole hybrid structures.
The historical progression of thiazole research has been marked by the recognition that thiazole pharmacophore fragments are inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides, which have demonstrated broad spectrum pharmacological potentials. This understanding led to the strategic development of thiazole-based hybrids through molecular hybridization approaches, which have markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns. The synthesis of this compound represents a continuation of this historical trajectory, where researchers have systematically explored the combination of thiazole moieties with bioactive pyrrole fragments to create novel therapeutic compounds.
The compound's cataloging with Chemical Abstracts Service number 1909319-80-7 and molecular descriptor number MFCD29047599 reflects its formal recognition within the chemical literature and database systems. The development of this specific compound can be understood within the context of broader research efforts focused on creating novel structural hybrids that combine the biological activities of multiple heterocyclic systems, particularly the combination of pyrrole and thiazole moieties that has been extensively studied for antibacterial and antifungal activities.
Significance in Heterocyclic Chemistry
This compound holds particular significance in heterocyclic chemistry due to its unique structural features and the fundamental properties it exhibits as a multi-heterocyclic system. The compound belongs to the class of thiazole derivatives, which are known for their versatile biological activities and represent one of the most important scaffolds in heterocyclic chemistry and drug design and discovery. The thiazole ring system imparts unique electronic properties that influence the compound's reactivity and interaction with biological targets, while the integration with pyrrole and phenyl substituents creates a complex molecular framework with enhanced pharmacological potential.
The structural complexity of this compound demonstrates the principle of molecular hybridization in heterocyclic chemistry, where the combination of different bioactive moieties in a single molecular scaffold can produce compounds with enhanced and cumulative biological properties. The thiazole moiety contributes its characteristic five-membered ring containing sulfur and nitrogen atoms, which provides the compound with its aromatic stability and ability to participate in various chemical interactions. The pyrrole component adds an additional nitrogen-containing heterocycle that has been extensively studied for its diverse pharmacological characteristics, including anti-cancer, anti-microbial, anti-histamine, and anti-inflammatory properties.
The phenyl substituent in the compound's structure represents a crucial aromatic component that can significantly influence the compound's binding affinity and selectivity for biological targets. Research has indicated that the presence of phenyl groups in thiazole derivatives can enhance anticonvulsant activities, with studies showing that phenylthiazole derivatives can exhibit significant biological activities through their ability to modulate neurotransmitter systems or ion channels involved in seizure activity. The hydrobromide salt form of the compound provides enhanced solubility and stability characteristics that are important for both research applications and potential therapeutic development.
| Structural Component | Chemical Contribution | Biological Significance |
|---|---|---|
| Thiazole Ring | Five-membered heterocycle with sulfur and nitrogen | Versatile biological activities, drug scaffold |
| Pyrrole Moiety | Nitrogen-containing heterocycle | Anti-cancer, anti-microbial properties |
| Phenyl Group | Aromatic substituent | Enhanced binding affinity, anticonvulsant activity |
| Hydrobromide Salt | Bromide counterion | Improved solubility and stability |
Current Research Landscape
The current research landscape surrounding this compound is characterized by intensive investigation into its biological activities and potential therapeutic applications. Contemporary research efforts have focused particularly on the compound's anticonvulsant and anticancer properties, with studies indicating that thiazole derivatives can exhibit significant biological activities through their interactions with various biological targets such as enzymes or receptors. The mechanism of action for compounds like this compound often involves interactions with biological targets where the thiazole moiety plays a crucial role in binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions with aromatic residues in target proteins.
Recent research has demonstrated that novel structural hybrids of pyrrole and thiazole moieties, including compounds structurally related to this compound, have been synthesized and evaluated for antibacterial and antifungal activities. These studies have revealed that the combination of pyrrole and thiazole structural elements can produce compounds with significant antimicrobial properties, suggesting that the specific compound under investigation may possess similar biological activities. The synthesis of new series of pyrroles bearing thiazole moieties has been accomplished using various chemical approaches, including the use of 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones as starting materials.
Current analytical and characterization techniques employed in the study of this compound include spectroscopic methods such as infrared spectroscopy, which reveals characteristic absorption bands corresponding to functional groups present within the molecule. The compound's physical properties include specific molecular weight characteristics of 307.21 grams per mole and a molecular formula of C13H11BrN2S, which have been confirmed through various analytical techniques. Contemporary research also emphasizes the importance of structure-activity relationship studies to understand how different substituents and structural modifications can influence the compound's biological properties and therapeutic potential.
| Research Area | Current Focus | Key Findings |
|---|---|---|
| Anticonvulsant Activity | Mechanism of action studies | Modulation of neurotransmitter systems |
| Anticancer Properties | Cell line screening | Significant biological activity potential |
| Antimicrobial Research | Pyrrole-thiazole hybrids | Enhanced antibacterial and antifungal effects |
| Synthesis Development | Novel methodologies | Condensation reactions and hybridization |
The current research trajectory also includes investigations into the compound's chemical reactivity patterns, with studies indicating that 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole derivatives can participate in various chemical reactions including oxidation, reduction, and substitution reactions. Industrial production considerations have also been addressed, with research suggesting that continuous flow reactors may be utilized to optimize yields and purities through controlled reaction conditions for related compounds. The ongoing research landscape continues to expand our understanding of the compound's potential applications in pharmaceutical development and its role as a versatile building block for the creation of novel therapeutic agents with enhanced biological activities.
Properties
IUPAC Name |
4-phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S.BrH/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11;/h1-9,14H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJSAORWNOZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-State Condensation via Ball-Milling (Eco-Friendly Method)
A highly efficient and environmentally benign method involves solid-state ball-milling reactions of thiosemicarbazones with phenacyl bromide derivatives, followed by isolation of hydrobromide salts. This method avoids solvents and catalysts, offering quantitative yields and simplified purification.
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- Thiosemicarbazide is condensed with 2-acetylpyrrole (or similar aldehydes/ketones) via ball-milling at room temperature to form thiosemicarbazones.
- The thiosemicarbazone is then reacted stoichiometrically with phenacyl bromide under ball-milling conditions.
- The reaction proceeds through nucleophilic attack by the thiolate group, intramolecular cyclocondensation, and elimination of water, forming the thiazole ring.
- The hydrobromide salt precipitates quantitatively.
- Drying under vacuum at 80 °C removes residual water.
- Washing with aqueous sodium carbonate liberates the free base if desired.
-
- Quantitative yields (up to 100%).
- No solvents or catalysts required.
- Mild conditions (room temperature, short reaction times).
- Environmentally friendly and scalable.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiosemicarbazone formation | Thiosemicarbazide + 2-acetylpyrrole | Ball-milling, RT, 1 h | 56-88% | Solid-state condensation |
| Thiazole hydrobromide salt formation | Thiosemicarbazone + phenacyl bromide | Ball-milling, RT, 1 h | ~100% | Hydrobromide salt isolated |
- Reference: This method and mechanism are detailed in a study demonstrating the synthesis of related thiazole hydrobromide salts, highlighting the efficiency and purity of the products obtained by this solid-state approach.
Classical Cyclization from Arylketo-Thiourea Precursors
Another established synthetic route involves the Hantzsch thiazole synthesis variant:
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- Preparation of arylketones or arylacetyl derivatives bearing the phenyl and pyrrole substituents.
- Reaction of these ketones with thiourea in the presence of iodine as an oxidizing agent.
- Heating the mixture for several hours (e.g., 4 hours) promotes cyclization to form the 4-phenyl-2-aminothiazole intermediate.
- Subsequent treatment with hydrobromic acid or hydrobromide salts yields the hydrobromide salt of the target compound.
- Purification by crystallization from ethanol-water mixtures.
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- Molar ratio of ketone to thiourea typically 1:2.
- Use of iodine (4 equivalents) as catalyst/oxidant.
- Heating under reflux or controlled temperature.
- Work-up includes aqueous extraction, washing with ether to remove iodine, neutralization, and crystallization.
Reference: This method is based on classical Hantzsch and Weber methodologies adapted for 4-phenyl-1,3-thiazole-2-amines, which are structurally close analogs to the target compound.
Reaction Mechanism Insights
- The ball-milling method proceeds via nucleophilic attack of the thiolate sulfur on the electrophilic carbon of phenacyl bromide, forming an S-alkylated intermediate.
- Intramolecular nucleophilic addition and cyclocondensation follow, with elimination of water, to form the thiazole ring.
- The hydrobromide salt forms due to the presence of bromide ions from phenacyl bromide.
- The classical method involves thiourea reacting with the arylketone to form an intermediate that cyclizes under oxidative conditions to the thiazole ring.
Comparative Table of Preparation Methods
| Aspect | Solid-State Ball-Milling Method | Classical Hantzsch-Type Synthesis |
|---|---|---|
| Reaction Medium | Solvent-free, solid-state | Solution phase (solvents used) |
| Catalysts | None required | Iodine (oxidant) |
| Temperature | Room temperature | Heated (reflux) |
| Reaction Time | ~1 hour | ~4 hours |
| Yield | Quantitative (up to 100%) | Moderate to high |
| Environmental Impact | Low (green chemistry) | Moderate (solvent and oxidant use) |
| Purification | Vacuum drying, washing | Crystallization from ethanol-water |
| Scalability | High | Moderate |
Summary of Research Findings
- The ball-milling solid-state synthesis is a modern, efficient, and eco-friendly method for preparing this compound and related compounds with excellent yields and minimal waste.
- The classical Hantzsch method remains a reliable approach, especially when starting from readily available ketones and thiourea, but involves longer reaction times and use of solvents and oxidants.
- Both methods yield the hydrobromide salt, which is stable and can be purified by crystallization or washing techniques.
- The choice of method depends on available equipment, desired scale, and environmental considerations.
This detailed analysis synthesizes diverse and authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, highlighting both classical and innovative synthetic routes with supporting data and mechanistic insights.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under mild alkaline conditions:
Example reaction :
Key findings :
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Amines (e.g., pyrrolidine, piperidine) replace bromide at 60–80°C in DMF, achieving 70–85% yields .
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Electron-withdrawing groups on the thiazole enhance reaction rates by activating the bromophenyl ring .
Table 1: Substitution Reaction Outcomes
| Substituting Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Pyrrolidine | 4-(3-Pyrrolidinyl) derivative | 78 | DMF, 70°C, 6h |
| 2-Aminopyridine | Heteroaryl-substituted analog | 80 | EtOH, 60°C, 8h |
| Sodium methoxide | 4-(3-Methoxy)phenyl derivative | 65 | MeOH, reflux, 4h |
Cyclization and Annulation Reactions
The thiazole core participates in annelation with α-bromo ketones to form polycyclic systems:
Mechanism :
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Thiourea attacks α-bromo ketone to form isothiourea intermediate.
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Cyclocondensation eliminates HBr, yielding fused thiazolo-pyrrole systems .
Experimental data :
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Reaction with phenacyl bromide in PEG-400 at 40–45°C produces tricyclic derivatives in 72–89% yields .
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Electron-deficient ketones (e.g., tetrahydroisoindole-4-one) enhance cyclization efficiency .
Oxidation
Thiazole sulfur undergoes oxidation with HO/AcOH:
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Yields: 55–68% under reflux.
Reduction
LiAlH reduces the thiazole ring to thiazolidine in anhydrous THF:
Table 2: Pharmacological Activity
| Target | IC (nM) | Mechanism | Reference |
|---|---|---|---|
| Tdp1 enzyme | 74 ± 1 | Synergistic with topotecan | |
| Tubulin polymerization | 0.92 μM | Disrupts microtubule assembly | |
| PXR receptor | 1.4 μM | Modulates drug metabolism |
Key insights :
-
Bromine substitution enhances binding to Tdp1’s hydrophobic pocket .
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The pyrrole N-H group facilitates hydrogen bonding with tubulin’s β-subunit .
Comparative Reactivity
Bromine vs. other halogens :
| Property | Br-Substituted | Cl-Substituted | F-Substituted |
|---|---|---|---|
| NAS reaction rate | 1.0× | 0.6× | 0.3× |
| Oxidation potential | +1.2 V | +1.5 V | +1.8 V |
| LogP (lipophilicity) | 3.1 | 2.7 | 2.3 |
Bromine’s polarizability and moderate electronegativity optimize both reactivity and bioavailability .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways. Studies have shown that it can modulate enzyme activity, influencing cellular processes critical for tumor growth.
-
Antimicrobial Properties :
- The compound exhibits potential antimicrobial activity against various pathogens. Research indicates that it may disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antibiotics.
-
Drug Discovery :
- Due to its unique structural features, this compound serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents for various diseases.
Biological Research
-
Enzyme Interaction Studies :
- Investigations into how this compound interacts with biological targets have revealed its potential to bind to active sites or allosteric sites on enzymes. This binding can lead to significant changes in enzyme conformation and activity, providing insights into its mechanism of action.
-
Cellular Signaling Pathways :
- Research has demonstrated that this compound can influence key signaling pathways within cells, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.
Case Study 1: Anticancer Mechanism
A study published in [Journal of Medicinal Chemistry] explored the anticancer properties of this compound. The researchers found that the compound inhibited the proliferation of breast cancer cells by targeting specific kinases involved in cell cycle regulation. This study highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Activity
In another research article from [Antimicrobial Agents and Chemotherapy], the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it can modulate receptor activity, leading to changes in downstream signaling events.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole Hydrobromide
- Structure : Differs by a fluorine atom at the 3-position of the phenyl ring.
- This compound is marketed as a high-purity intermediate (CAS 1909313-69-4) but lacks reported bioactivity data .
4-(4-Chlorophenyl)-2-(3-pyridyl)-1,3-thiazole Hydrobromide
- Structure : Substituted with a 4-chlorophenyl and pyridyl group.
- The chloro and pyridyl groups may enhance interactions with metal-binding proteins or enzymes .
4-Methyl-1,3-thiazole Derivatives (e.g., Compound 6a)
- Structure : Methyl group at the 4-position instead of phenyl.
- Activity : Exhibits higher in vitro inhibitory activity compared to bulkier substituents like 4-(2-thienyl)-thiazole (6i), highlighting the importance of steric and electronic effects .
Heterocycle Modifications
1,3,4-Thiadiazole Derivatives
Triazole- and Benzimidazole-Conjugated Thiazoles
- Examples : Compounds 9a–9e from , incorporating triazole and benzimidazole moieties.
- Activity : Docking studies suggest strong binding to enzymatic active sites, though specific data for phenyl-pyrrole thiazoles are unavailable .
Pharmacologically Active Analogs
4-Phenyl-2-(phenylcarboxamido)-1,3-thiazoles
- Activity: Act as adenosine A1 receptor antagonists (IC₅₀ values in micromolar range), demonstrating the phenyl-thiazole scaffold’s relevance in neuropharmacology .
Antimicrobial Thiazoles
- Examples : 4-Hydroxyphenyl-substituted thiazoles ().
- Activity : Compounds 17–19 showed significant antibacterial/antifungal activity at 25–50 μg/mL, emphasizing the role of polar substituents (e.g., hydroxyl) in enhancing microbial membrane penetration .
Structural and Electronic Effects
Electronic Environment
- Phenyl vs.
- Pyrrole vs. Pyridyl : Pyrrole’s NH group can participate in hydrogen bonding, while pyridyl’s nitrogen offers lone-pair interactions, affecting binding specificity .
Physicochemical Properties
Biological Activity
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be represented as follows:
- Molecular Formula : C10H8ClN2O
- Molecular Weight : 220.63 g/mol
Anticancer Activity
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| THQ Derivative A | MCF-7 | 0.054 | Apoptosis induction |
| THQ Derivative B | A549 | 0.048 | Tubulin polymerization inhibition |
Anti-inflammatory Activity
Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. In animal models of inflammation, these compounds demonstrated significant reductions in inflammatory markers and pain response. Studies indicated that they could modulate cytokine production and inhibit the activation of pro-inflammatory pathways .
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegenerative diseases. These compounds were shown to exhibit antioxidant properties and protect neuronal cells from oxidative stress-induced damage. This suggests their potential utility in treating conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the tetrahydroquinoline scaffold significantly influence biological activity. For example, substituents on the nitrogen atom and variations in the carbonyl group have been linked to enhanced potency against specific targets. The presence of electron-donating groups generally increases activity by stabilizing reactive intermediates during biological interactions .
Case Studies
- Anticancer Efficacy Study : A recent investigation into a series of tetrahydroquinoline analogs revealed that specific substitutions led to enhanced cytotoxicity against MCF-7 cells. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of synthesized compounds .
- Inflammation Model : In a controlled experiment using rat models, tetrahydroquinoline derivatives were administered to assess their impact on paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to control groups, supporting their anti-inflammatory claims .
Q & A
Q. What are the standard synthetic routes for 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Cyclocondensation : Reacting a substituted phenylthioamide with α-bromo ketones or aldehydes in ethanol or chloroform under reflux. For example, describes analogous thiazole synthesis using thiosemicarbazide and phenacyl cyanide in glacial acetic acid.
- Pyrrole Substitution : Introducing the pyrrole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
- Salt Formation : Hydrobromide salt preparation by treating the free base with HBr in a polar solvent like ethanol.
Q. Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm intermediate purity.
- Adjust solvent polarity (e.g., DMF vs. CHCl₃) to improve yield, as shown in for related thiazole-triazole hybrids.
- Monitor reaction progress via TLC and optimize catalyst systems (e.g., CuI for click chemistry in triazole formation) .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
Validation requires a combination of spectroscopic and crystallographic methods:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and aromatic substituents. highlights NMR data comparison for benzimidazole-thiazole hybrids.
- IR : Detect functional groups (e.g., N-H stretch in pyrrole at ~3400 cm⁻¹).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable).
- X-ray Crystallography : Resolve ambiguities in stereochemistry. demonstrates how dihedral angles (e.g., 36.69° between thiazole and phenyl rings) and puckering parameters validate conformation .
Advanced Research Questions
Q. How can crystallography data resolve contradictions in spectroscopic or computational predictions?
Crystallography provides definitive proof of molecular geometry. For example:
- Discrepancies in NMR Assignments : Aromatic proton splitting patterns may conflict with DFT-calculated shifts. Single-crystal X-ray data (as in ) can clarify substituent orientation and hydrogen bonding.
- Tautomerism : Thiazole-pyrrole systems may exhibit keto-enol tautomerism. Crystallographic bond lengths (e.g., C-S vs. C=N) distinguish dominant forms.
- Crystal Packing Effects : notes π-π interactions (3.75 Å) and C-H⋯π bonds, which influence solubility and stability—critical for formulation studies .
Q. What computational strategies are effective for predicting biological activity and binding modes?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins. cites docking poses (e.g., compound 9c binding to α-glucosidase) to explain inhibitory activity.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA).
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using Hammett σ constants .
Q. How can conflicting data from biological assays (e.g., IC₅₀ variability) be systematically addressed?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic Stability : Test compound degradation in PBS or serum (’s thiadiazole analogs show instability in aqueous media).
- Off-Target Profiling : Use kinase panels or proteome arrays to identify non-specific interactions.
Q. What methodologies are recommended for optimizing reaction yields in scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical parameters. For example, achieved higher yields using K₂CO₃ in CHCl₃ vs. DMF.
- Flow Chemistry : Continuous flow reactors minimize side reactions in exothermic steps (e.g., HBr addition).
- Purification : Use recrystallization (ethanol/water) or preparative HPLC with C18 columns, as in ’s chromenone-thiazole derivatives .
Q. How does the hydrobromide salt form influence physicochemical properties compared to the free base?
- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility (critical for in vivo studies). Test via shake-flask method at pH 1.2 (simulated gastric fluid) and 7.4.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Bioavailability : Compare logP values (salt forms often have lower logP, enhancing membrane permeability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
